![molecular formula C12H20N4 B3002059 [2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine CAS No. 953907-35-2](/img/structure/B3002059.png)
[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine” is a chemical compound with the molecular formula C12H20N4 . It is similar to “[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methanamine”, which is used for proteomics research .
Molecular Structure Analysis
The molecular weight of “[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine” is 220.31 . It is structurally similar to “5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine”, which has a molecular weight of 312.43 .Physical And Chemical Properties Analysis
“[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine” has a molecular weight of 220.31 . The physical state and storage conditions of related compounds suggest that it may be a solid that should be stored at room temperature .Scientific Research Applications
Anticonvulsant Agents : Schiff bases of 3-aminomethyl pyridine, which include compounds structurally similar to [2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine, have been synthesized and tested for anticonvulsant activity. These compounds exhibited significant protection against seizures, showing potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Photocytotoxicity in Red Light : Iron(III) complexes incorporating phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have shown remarkable photocytotoxicity in red light. These complexes could be significant in developing therapeutic strategies involving light-activated treatments (Basu et al., 2014).
Catalytic Applications : The synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in catalytic applications has been documented. These compounds exhibit good activity and selectivity in catalysis, highlighting their potential in organic synthesis and industrial applications (Roffe et al., 2016).
Selective Detection of Ions : Products formed from reactions involving (pyridine-2-yl)methanamine have been studied for their ability to detect Hg and Ni ions selectively. This suggests potential applications in environmental monitoring and analytical chemistry (Aggrwal et al., 2021).
Improvement in Memory Function : Certain derivatives of 1-(4-Methylpiperazin-1-yl)-2-(1-(pyridin-2-yl)Ethoxy) Ethanone have been studied for their effects on learning and memory in mice, suggesting neuropharmacological applications (Zhang Hong-ying, 2012).
Anticancer Activity : New palladium and platinum complexes based on Schiff bases, including R-(pyridin-2-yl)methanamine, have demonstrated anticancer activity against various human cancer cell lines. This research points to the potential use of these complexes in cancer therapy (Mbugua et al., 2020).
Antimicrobial Activity : Pyridine derivatives, including 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids, have been synthesized and tested for antimicrobial activity, showing modest effectiveness against various bacterial and fungal strains (Patel et al., 2011).
properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4/c1-2-15-5-7-16(8-6-15)12-9-11(10-13)3-4-14-12/h3-4,9H,2,5-8,10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIFLPFRMQLWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=CC(=C2)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(4-Ethylpiperazin-1-yl)pyridin-4-yl]methanamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.